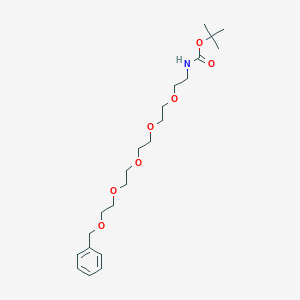

Benzyl-PEG5-NHBoc

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

分子式 |

C22H37NO7 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC名 |

tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |

InChIキー |

OQPCQSZCXAZRET-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl-PEG5-NHBoc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG5-NHBoc, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides exemplary experimental protocols for its use, and illustrates its role in the broader context of PROTAC-mediated protein degradation.

Core Chemical Identity and Properties

This compound, systematically named tert-butyl (2-(2-(2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker. It features a benzyl (B1604629) ether on one terminus and a tert-butyloxycarbonyl (Boc)-protected amine on the other. The five ethylene (B1197577) glycol units contribute to its hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The key structural features of this compound are the terminal functional groups that allow for sequential conjugation. The benzyl group serves as a stable protecting group for the hydroxyl terminus, which can be deprotected under specific conditions if further modification at that end is required. The Boc-protected amine provides a readily accessible point for conjugation to a ligand for a target protein or an E3 ubiquitin ligase following deprotection.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2064292-55-1[1] |

| Molecular Formula | C₂₂H₃₇NO₇[1] |

| Molecular Weight | 427.53 g/mol [1] |

| Appearance | Typically a colorless to pale yellow oil or solid |

| Purity | ≥95% (as commonly supplied) |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[2] Limited solubility in aqueous solutions is expected. |

| Storage Conditions | Recommended storage at -20°C for long-term stability. |

Role in PROTAC Development

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (e.g., Cereblon or VHL), and a linker that connects these two ligands.

This compound serves as a versatile linker in PROTAC synthesis. The length and flexibility of the PEG chain are critical for optimizing the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The ability to synthetically modify the linker is a key aspect of PROTAC optimization.

The synthesis of a PROTAC using this compound typically involves a stepwise approach:

-

Boc Deprotection: The Boc protecting group on the amine terminus is removed under acidic conditions to yield a free primary amine.

-

First Amide Coupling: The newly exposed amine is then coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand via an amide bond formation reaction.

-

Benzyl Deprotection (Optional): If modification of the other terminus is desired, the benzyl group can be removed through hydrogenolysis to reveal a hydroxyl group.

-

Second Amide Coupling: The remaining functional group on the linker is then coupled to the second ligand to complete the PROTAC molecule.

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

Caption: Generalized workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps involved in utilizing this compound for PROTAC synthesis. Researchers should optimize these conditions based on the specific properties of their ligands.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize excess TFA.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, Benzyl-PEG5-NH₂. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Amide Coupling with the Deprotected Linker

This protocol describes the coupling of the free amine of the linker to a carboxylic acid-containing ligand (e.g., a POI ligand).

Materials:

-

Benzyl-PEG5-NH₂ (from the previous step)

-

Carboxylic acid-containing ligand (1.0-1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ethyl acetate

-

5% Lithium chloride (LiCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Benzyl-PEG5-NH₂ (1.2 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled intermediate.

Mechanism of Action of the Resulting PROTAC

Once synthesized, the PROTAC molecule containing the this compound linker can be introduced into a cellular system to induce the degradation of the target protein. The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule first binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. The resulting poly-ubiquitin chain acts as a signal for recognition by the 26S proteasome. The proteasome then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is released from the complex and can participate in further rounds of degradation, acting in a catalytic manner.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, bifunctional nature, and the hydrophilic properties imparted by the PEG chain make it an excellent choice for the construction of PROTACs. The synthetic tractability of this linker allows for the systematic optimization of PROTAC potency and pharmacokinetic profiles, accelerating the development of novel therapeutics for a wide range of diseases. The experimental protocols provided herein offer a solid foundation for the successful incorporation of this compound into PROTAC synthesis workflows.

References

The Role of Benzyl-PEG5-NHBoc Linkers in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the key ternary complex (POI-PROTAC-E3 ligase).[1] This guide provides an in-depth technical overview of the mechanism of action of PROTACs featuring a specific linker composition: a benzyl (B1604629) group for rigidity and potential protein interactions, a five-unit polyethylene (B3416737) glycol (PEG) chain for solubility and flexibility, and a handle for synthesis (represented by the precursor NHBoc). We will explore the synergistic roles of these components, present quantitative data from analogous systems, detail relevant experimental protocols, and provide visual diagrams to elucidate the underlying biological and experimental processes.

Core Mechanism of Action of a PROTAC

A PROTAC's function is to induce the selective degradation of a target protein through the ubiquitin-proteasome system (UPS).[3] This "event-driven" mechanism allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target proteins.[1] The process can be broken down into several key steps, as illustrated below.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule first forms a ternary complex with the target protein and an E3 ligase.[4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released to repeat the cycle.[1]

The Role of the Benzyl-PEG5 Linker Components

The linker's composition is critical for optimizing the formation and stability of the ternary complex, as well as the overall drug-like properties of the PROTAC.[2]

-

Polyethylene Glycol (PEG5): The five-unit PEG chain is a flexible, hydrophilic linker.[2]

-

Solubility: PEG linkers significantly enhance the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for their administration and distribution in a physiological environment.[2][5]

-

Flexibility: The flexibility of the PEG chain acts as a "conformational shock absorber," allowing the two ligands to independently find their optimal binding pockets on their respective proteins.[] This entropic flexibility increases the probability of forming a productive ternary complex.[1]

-

Cell Permeability: While hydrophilicity can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, shielding its polar surface area and facilitating cellular uptake.[7] However, the optimal length must be determined empirically, as excessive PEGylation can decrease permeability.[7]

-

-

Benzyl Group: The inclusion of a rigid aromatic group, such as benzyl, can confer specific advantageous properties.

-

Conformational Restriction: The benzyl group introduces a degree of rigidity into the linker, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[8][9]

-

Protein-Protein Interactions: The aromatic ring can engage in non-covalent interactions, such as π-π stacking, with residues on the surface of either the target protein or the E3 ligase.[2] For example, a benzyl linker has been shown to form a pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase, enhancing ternary complex stability and degradation potency.[8][9]

-

-

NHBoc Group: The NHBoc (tert-butyloxycarbonyl-protected amine) is a synthetic precursor. The Boc protecting group is removed during synthesis to reveal a reactive amine, which is then used to couple the linker to either the POI ligand or the E3 ligase ligand.[10] This is a standard procedure in PROTAC synthesis and the Boc group is not present in the final, active PROTAC molecule.[11][12]

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its degradation concentration 50% (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax).[3] The formation of the ternary complex is characterized by binding affinities (Kd) and a cooperativity factor (α), which measures how the binding of one protein affects the affinity for the other.[13]

The following tables summarize representative data for PROTACs with linker characteristics similar to a Benzyl-PEG5 structure.

Table 1: Ternary Complex Formation and Cooperativity (Data is illustrative, based on published findings for well-characterized systems like MZ1)

| Parameter | Description | Representative Value | Citation |

| Binary Kd (PROTAC to E3) | Binding affinity of the PROTAC to the E3 ligase alone. | 66 nM | [14] |

| Binary Kd (PROTAC to POI) | Binding affinity of the PROTAC to the target protein alone. | 4 nM | [14] |

| Ternary Kd | Binding affinity of the PROTAC to one protein in the presence of the other. | 1.7 nM | [13] |

| Cooperativity (α) | Ratio of binary to ternary affinities (α > 1 is positive cooperativity). | 15 - 26 | [14] |

Table 2: Cellular Degradation Efficacy (Data is illustrative, based on published findings for potent PROTACs)

| Parameter | Description | Representative Value | Citation |

| DC50 | Concentration for 50% protein degradation. | 1 - 40 nM | [8] |

| Dmax | Maximum percentage of protein degradation. | > 90% | [3] |

| Time to Dmax | Time required to achieve maximum degradation. | 8 - 24 hours | [15] |

Experimental Protocols

Evaluating the mechanism of action of a PROTAC requires a suite of biophysical and cell-based assays.

Ternary Complex Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.[16] It is a powerful tool for quantifying both binary and ternary complex formation.[17]

References

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jove.com [jove.com]

- 15. benchchem.com [benchchem.com]

- 16. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyl-PEG5-NHBoc: Properties, Handling, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG5-NHBoc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. This document outlines its solubility and stability characteristics based on available data and the general properties of its constituent chemical moieties. Furthermore, it details robust experimental protocols for researchers to quantitatively assess these critical parameters in their own laboratories.

Core Properties of this compound

This compound, with a molecular weight of 427.53 g/mol , is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer. This PEG chain enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate[1][2]. The molecule is capped with a benzyl (B1604629) (Bn) ether group on one end and a Boc-protected amine (NHBoc) on the other, providing orthogonal handles for chemical synthesis.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively published in the public domain. However, based on data from suppliers of structurally similar PEG linkers and the inherent properties of its functional groups, a qualitative solubility profile can be established. The hydrophilic PEG spacer generally imparts solubility in a range of polar organic solvents.

| Solvent | Expected Solubility | Rationale / Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly listed as a solvent for similar PEG linkers[3]. A datasheet suggests stability in DMSO for weeks to months, implying good solubility[4]. |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for PEGylated compounds[3]. |

| Dichloromethane (DCM) | Soluble | Frequently cited as a solvent for related PEG linkers[3][]. |

| Water | Moderately Soluble | While the PEG chain enhances water solubility, the presence of the hydrophobic benzyl and Boc groups may limit extensive solubility compared to unprotected PEG chains[6]. |

| Alcohols (Methanol, Ethanol) | Soluble | PEGs are generally soluble in alcohols. |

| Hydrocarbons (Hexane, Toluene) | Insoluble | Nonpolar solvents are generally poor solvents for polar PEG compounds. |

Stability and Storage

The stability of this compound is dictated by the chemical robustness of its ether, carbamate, and PEG chain linkages. Supplier-provided data offers the best direct insight into its long-term stability under specific storage conditions.

| Condition | Recommended Duration | Notes |

| Powder at -20°C | Up to 2 years | As a dry powder, the compound is most stable[4]. |

| In DMSO at 4°C | Up to 2 weeks | Limited stability in solution at refrigerated temperatures[4]. |

| In DMSO at -80°C | Up to 6 months | For longer-term storage in solution, ultra-low temperatures are required[4]. |

| Aqueous Solutions | Limited | Aqueous solutions of PEGs are generally stable and not prone to hydrolysis at neutral pH. However, the Boc group is labile under acidic conditions (pH < 4), and prolonged exposure to strong bases should also be avoided. |

| Chemical Group Stability | ||

| Boc (tert-Butyloxycarbonyl) Group | Acid Labile | The NHBoc group is a standard amine protecting group designed to be cleaved under mild acidic conditions (e.g., trifluoroacetic acid)[7]. It is stable to most bases and nucleophiles. |

| Benzyl (Bn) Group | Reductively Labile | The benzyl ether can be cleaved under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂, Pd/C). |

| PEG Chain | Oxidatively Labile | The polyethylene glycol backbone is susceptible to oxidative degradation, especially at elevated temperatures or in the presence of transition metals. It is stable to hydrolysis. |

Mandatory Visualizations

Role in PROTAC Synthesis

This compound serves as a linker in PROTACs, covalently connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Logical workflow of PROTAC action facilitated by a linker.

Experimental Workflow: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound upon its addition from a concentrated DMSO stock into an aqueous buffer. Precipitation is measured over time.

Caption: Experimental workflow for determining kinetic solubility.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol determines the aqueous solubility by measuring the light scattering caused by particles that precipitate out of solution[8].

1. Materials and Equipment:

-

This compound

-

DMSO (Anhydrous)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Clear, flat-bottom 96-well microplates

-

Nephelometer or plate reader with a light-scattering module

-

Multichannel pipette

-

Plate shaker/incubator

2. Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution[8].

-

Plate Setup: Using a serial dilution method in DMSO, prepare a range of compound concentrations in a separate plate. Then, dispense 2 µL of each concentration (and a DMSO-only control) into the wells of the 96-well assay plate.

-

Add Buffer: Rapidly add 98 µL of PBS (pH 7.4) to each well to achieve final compound concentrations ranging from, for example, 1 µM to 200 µM. The final DMSO concentration should be kept constant at 2%.

-

Incubation: Immediately place the plate on a plate shaker and mix for 2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours[8].

-

Measurement: After incubation, measure the light scattering (turbidity) in each well using a nephelometer.

3. Data Analysis:

-

Subtract the background reading from the DMSO-only control wells.

-

Plot the light scattering signal against the compound concentration.

-

The solubility limit is defined as the concentration at which the light scattering signal begins to significantly increase above the baseline, indicating the onset of precipitation.

Protocol: Stability Assessment via HPLC

This protocol assesses the chemical stability of this compound in a specific buffer over time by quantifying the remaining parent compound.

1. Materials and Equipment:

-

This compound

-

Incubation Buffer (e.g., PBS pH 7.4; Acetate buffer pH 4.0; Carbonate buffer pH 9.0)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid (or other modifier)

-

HPLC system with a UV detector and a C18 column

-

Incubator or water bath

2. Procedure:

-

Method Development: Develop an HPLC method capable of resolving this compound from potential degradants. A typical starting point would be a reverse-phase C18 column with a gradient elution of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).

-

Prepare Incubation Solution: Prepare a 1 mM stock solution of the compound in DMSO. Dilute this stock 1:100 into the pre-warmed (37°C) incubation buffer to a final concentration of 10 µM. The final DMSO concentration should be 1%.

-

Time Course Sampling:

-

Immediately after preparation, take the t=0 sample by withdrawing an aliquot (e.g., 50 µL) and quenching it by mixing with an equal volume of cold ACN to precipitate buffer salts and stop degradation.

-

Incubate the remaining solution at 37°C.

-

Withdraw and quench samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet any precipitate.

-

Inject the supernatant onto the HPLC system.

-

Record the peak area of the parent compound (this compound) at each time point.

-

3. Data Analysis:

-

Normalize the peak area at each time point to the peak area at t=0 to get the percentage of compound remaining.

-

Plot the percentage of compound remaining versus time.

-

From this plot, the half-life (T½) of the compound under the specific conditions can be calculated.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]

- 3. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. Carboxy-Amido-PEG5-N-Boc, 1415145-86-6 | BroadPharm [broadpharm.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Role of the PEG5 Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] While often perceived as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]

Among the various linker types, polyethylene (B3416737) glycol (PEG) chains have become a cornerstone in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[5][6] This guide focuses specifically on the role of the PEG5 linker, a chain composed of five ethylene (B1197577) glycol units, in optimizing PROTAC performance.

Core Principles of the PEG5 Linker in PROTAC Design

The linker's primary role is to bridge the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][7] This complex is a prerequisite for the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][2] The physicochemical properties of the PEG5 linker profoundly influence this process.

-

Optimal Length and Flexibility: The length of the linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.[8][9] A linker that is too short can cause steric hindrance, preventing the formation of a productive complex.[5][9] Conversely, an excessively long linker may lead to unfavorable conformational flexibility and a decrease in the effective concentration required for ternary complex formation.[5] The PEG5 linker often provides an optimal balance, offering sufficient length and flexibility to enable the necessary protein-protein interactions for efficient ubiquitination.[5][10]

-

Enhanced Hydrophilicity and Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[6] PEG linkers, being composed of repeating ethylene glycol units, impart significant hydrophilicity.[3][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the solubility of the entire PROTAC molecule in aqueous environments.[6] This enhancement is critical for both in vitro handling and in vivo bioavailability.

-

Modulating Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can be a barrier to passive diffusion across the lipid bilayer, PEG linkers can adopt folded conformations that shield their polar surface area.[6] This creates a more compact, less polar structure that is more amenable to traversing the cell membrane.[6] The PEG5 length often strikes a delicate balance, improving solubility without excessively hindering cellular uptake.[5]

-

Biocompatibility: PEG is a well-established polymer in pharmaceutical applications, known for being non-toxic and having low immunogenicity.[10] This inherent biocompatibility is a significant advantage in the development of therapeutic PROTACs.

Quantitative Data on PEG Linker Length

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize comparative data for a series of hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).[5]

Table 1: Degradation Efficacy and Potency

| Linker | DC50 (nM) | Dmax (%) |

| PEG3 | 25 | 85 |

| PEG4 | 10 | 92 |

| PEG5 | 5 | >95 |

| PEG6 | 15 | 90 |

| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[4][5] |

Table 2: Cellular Permeability and Target Engagement

| Linker | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET IC50 (nM) |

| PEG3 | 2.5 | 20 |

| PEG4 | 3.0 | 12 |

| PEG5 | 3.5 | 8 |

| PEG6 | 3.2 | 15 |

| PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.[5] |

Table 3: Pharmacokinetic Properties

| Linker | Half-life (t½, hours) | Oral Bioavailability (%) |

| PEG3 | 1.8 | 15 |

| PEG4 | 2.5 | 22 |

| PEG5 | 4.0 | 35 |

| PEG6 | 3.7 | 30 |

| Pharmacokinetic parameters were determined following a single oral dose in mice.[5] |

The data consistently highlight that the PROTAC with the PEG5 linker exhibits superior performance across all key metrics, including the most potent degradation (lowest DC50), highest maximum degradation (Dmax), best cell permeability, strongest target engagement (lowest IC50), and the most favorable pharmacokinetic profile.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental PROTAC mechanism of action and a standard experimental workflow.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Western blot experimental workflow.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Benzyl-PEG5-NHBoc: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl-PEG5-NHBoc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). We will cover its core molecular data, its role in the PROTAC mechanism, and provide a representative protocol for its use in the synthesis of these next-generation therapeutics.

Core Molecular Data

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine, which can be removed under acidic conditions to allow for conjugation to a target protein ligand or an E3 ligase ligand. The benzyl (B1604629) group provides a stable terminus, while the PEG chain enhances solubility and optimizes the spatial orientation between the two ends of the PROTAC molecule.

| Property | Value |

| Molecular Weight | 427.53 g/mol |

| Chemical Formula | C₂₂H₃₇NO₇ |

| CAS Number | 2064292-55-1 |

| Structure | A benzyl group linked to a five-unit polyethylene glycol (PEG5) chain, which is terminated with a Boc-protected amine (NHBoc). |

Role in PROTAC-Mediated Protein Degradation

PROTACs are revolutionary molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2]

This compound serves as this critical linker. Its flexibility and length are designed to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][4] Once this complex is formed, the E3 ligase transfers ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[1][2] The PROTAC molecule itself is then released and can act catalytically to degrade multiple POI molecules.[2][5]

PROTAC Mechanism of Action

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general strategy is to first deprotect the Boc-amine, then sequentially couple the resulting free amine to the POI ligand and the E3 ligase ligand (or vice-versa) through amide bond formation.

General Workflow for PROTAC Assembly

The assembly can follow two primary routes: a) First, couple the linker to the E3 ligase ligand, then connect the resulting intermediate to the POI ligand. b) First, couple the linker to the POI ligand, then connect the intermediate to the E3 ligase ligand.

The choice of route often depends on the stability and functional groups of the respective ligands.

Caption: General experimental workflow for PROTAC synthesis.

Representative Protocol: Boc Deprotection

The removal of the Boc protecting group is a standard procedure in organic synthesis, typically achieved under acidic conditions.

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.

-

Add TFA (e.g., 20-25% v/v solution in DCM) to the reaction mixture.[6] The amount can range from 5 to 20 equivalents depending on the substrate.

-

Stir the reaction at room temperature for 1-2 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

The resulting crude product, the TFA salt of Benzyl-PEG5-NH₂, is often used directly in the next coupling step without further purification.

-

Representative Protocol: Amide Coupling Reaction

This protocol describes the coupling of the deprotected linker amine to a carboxylic acid group on a ligand (e.g., POI-COOH).

-

Reagents and Materials:

-

Deprotected Benzyl-PEG5-NH₂ (TFA salt)

-

Ligand with a carboxylic acid (e.g., POI-COOH) (1 equivalent)

-

Coupling agent (e.g., HATU, HBTU) (1.1-1.5 equivalents)

-

Base (e.g., DIPEA, Et₃N) (2-4 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the POI-COOH ligand (1 equivalent) and the coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF under an inert atmosphere.

-

Add the base (e.g., DIPEA, 3 equivalents) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve the crude deprotected Benzyl-PEG5-NH₂ in a small amount of anhydrous DMF.

-

Add the linker solution to the activated acid solution.

-

Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by LC-MS.

-

Once the reaction is complete, the product can be purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC). The structure of the resulting intermediate is then confirmed by LC-MS and NMR. This process is then repeated to couple the other end of the linker to the second ligand.

-

This guide provides a foundational understanding of this compound for its application in the design and synthesis of PROTACs. The provided protocols are representative, and optimization of reaction conditions is often necessary for specific substrates.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

The Architect of Proximity: A Technical Guide to Benzyl-PEG5-NHBoc in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the induced degradation of disease-causing proteins. These heterobifunctional molecules are masterfully designed to co-opt the cell's own ubiquitin-proteasome system (UPS) for the selective removal of a protein of interest (POI). At the heart of every PROTAC lies the linker, a component that is far from a passive spacer. The linker's chemical nature, length, and flexibility are critical determinants of a PROTAC's efficacy, solubility, and pharmacokinetic profile.

This technical guide focuses on Benzyl-PEG5-NHBoc, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. Its structure, featuring a benzyl (B1604629) group for potential hydrophobic interactions, a five-unit PEG chain for enhanced solubility and optimized spacing, and a Boc-protected amine for versatile conjugation, makes it a valuable tool in the PROTAC designer's arsenal. We will delve into the quantitative impact of PEG linkers on PROTAC performance, provide detailed experimental methodologies, and visualize the core processes involved in targeted protein degradation.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and the linker that connects them. The linker's role is to position the POI and the E3 ligase in a productive ternary complex (POI-PROTAC-E3 ligase) to facilitate the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for degradation by the 26S proteasome.

The length and composition of the linker are critical for the stability and geometry of this ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming, while an overly long or flexible linker might not be able to maintain the necessary proximity and orientation for efficient ubiquitination. PEG linkers, like this compound, are favored for their ability to improve the aqueous solubility of often hydrophobic PROTAC molecules, a crucial factor for cell permeability and bioavailability.[1][2]

Quantitative Impact of PEG Linkers on PROTAC Performance

The choice of linker significantly impacts the physicochemical properties and biological activity of a PROTAC. The following tables provide illustrative data, compiled from various sources, on how PEG linker length can influence key parameters for a series of PROTACs targeting the BRD4 protein. While not specific to this compound, this data is representative of the effects seen when modulating PEG linker length.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[3]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[3]

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in targeted protein degradation, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC development and evaluation.

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic PROTAC using a PEG-based linker like this compound and for the subsequent evaluation of its degradation activity.

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand with the amine group of a deprotected this compound linker, followed by conjugation to the second ligand.

Materials:

-

POI ligand with a carboxylic acid or amine functional group.

-

E3 ligase ligand with an orthogonal functional group.

-

This compound.

-

Trifluoroacetic acid (TFA) for Boc deprotection.

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

-

Purification supplies: Preparative HPLC.

Procedure:

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in DCM (e.g., 10 mL/g).

-

Add TFA to the solution (typically 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine (Benzyl-PEG5-NH2) is often used directly in the next step.

Step 2: First Amide Coupling

-

Dissolve the ligand containing a carboxylic acid (e.g., POI-COOH) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the deprotected Benzyl-PEG5-NH2 (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the intermediate (e.g., POI-PEG5-Benzyl) by preparative HPLC.

Step 3: Functionalization and Second Coupling The benzyl group can be functionalized (e.g., debenzylation followed by activation) to couple with the second ligand. Alternatively, if the initial this compound was synthesized with a different reactive group at the benzyl position, that would be used here. The specific chemistry will depend on the functional groups on the second ligand (e.g., another amide coupling, click chemistry, etc.).

Characterization: Confirm the structure and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.[5]

Materials:

-

Cell line expressing the target protein.

-

Synthesized PROTAC compound and vehicle control (e.g., DMSO).

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibody against the target protein.

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE gels, electrophoresis, and transfer apparatus.

Procedure:

-

Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC compound (and a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Western Blot:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody for the loading control.

-

Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[5]

-

Conclusion

This compound represents a key building block in the rational design of PROTACs. Its PEG component offers the advantages of enhanced solubility and provides a flexible scaffold to achieve the optimal distance and orientation between the target protein and the E3 ligase. The Boc-protected amine allows for straightforward and versatile conjugation strategies. As the field of targeted protein degradation continues to advance, a deep understanding of the role of linkers and the application of robust experimental methodologies will be paramount in developing the next generation of potent and selective protein-degrading therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to harness the power of PROTACs.

References

Benzyl-PEG5-NHBoc: A Technical Guide to Safety and Handling for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Benzyl-PEG5-NHBoc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines the compound's properties, potential hazards, handling and storage procedures, and relevant experimental protocols. The information herein is compiled from publicly available data for this compound and analogous chemical structures.

Compound Identification and Properties

This compound is a molecule featuring a benzyl (B1604629) ether at one terminus and a Boc-protected amine at the other, connected by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional structure allows for its use as a linker in the assembly of more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source Compound |

| Molecular Formula | C22H37NO7 | This compound[1] |

| Molecular Weight | 427.53 g/mol | This compound[1] |

| CAS Number | 2064292-55-1 | This compound[1] |

| Appearance | Pale yellow or colorless oily matter (predicted) | Benzyl-PEG5-alcohol[] |

| Solubility | Soluble in DCM, DMF, DMSO (predicted) | Benzyl-PEG5-alcohol[] |

| Boiling Point | 437.2 ± 40.0 °C at 760 mmHg (predicted) | Benzyl-PEG5-alcohol[] |

| Density | 1.1 ± 0.1 g/cm³ (predicted) | Benzyl-PEG5-alcohol[] |

Safety and Hazard Information

Table 2: Hazard Identification for Structurally Related Compounds

| Hazard Statement | GHS Classification | Source Compound(s) |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Benzyl Alcohol[3], Benzyl-PEG11-Boc[4] |

| Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Benzyl Alcohol[3] |

| Causes serious eye irritation | Eye Irritation (Category 2A) | Benzyl Alcohol[3] |

| May cause an allergic skin reaction | Skin Sensitization (Sub-category 1B) | Benzyl Alcohol[3] |

| Very toxic to aquatic life with long lasting effects | Chronic Aquatic Toxicity (Category 1) | Benzyl-PEG11-Boc[4] |

Precautionary Statements:

-

Prevention:

-

Response:

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Collect spillage.[4]

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[4]

-

Handling, Storage, and First Aid

Handling:

-

Work under a fume hood.

-

Do not inhale the substance or mixture.

-

Avoid generation of vapors/aerosols.

-

Wash hands and face after working with the substance.

-

Immediately change contaminated clothing.

Storage:

-

Store in a tightly closed container.

-

Recommended storage at 2-8°C.[]

-

Shipping is typically at room temperature.[1][]

First Aid Measures:

-

General advice: Show the safety data sheet of a related compound to the doctor in attendance.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[3]

-

In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[3]

-

If swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[3]

Application in PROTAC Synthesis: Logical Workflow

This compound is a linker primarily used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The logical workflow for the role of a PROTAC is depicted below.

Caption: Logical workflow of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC using this compound

This section provides a generalized, hypothetical protocol for the synthesis of a PROTAC. This protocol assumes the availability of a target protein ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand with a free amine.

Objective: To synthesize a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound as a linker.

Step 1: Deprotection of the Boc Group

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to expose the primary amine.

Caption: Experimental workflow for the deprotection of this compound.

Methodology:

-

Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine-linker can be used in the next step, often as the TFA salt.

Step 2: Coupling of the Deprotected Linker to the Target Protein Ligand

This step involves forming an amide bond between the newly exposed amine of the linker and a carboxylic acid on the target protein ligand.

Methodology:

-

Dissolve the target protein ligand (with a carboxylic acid moiety) in a suitable aprotic solvent such as DMF or DCM.

-

Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

-

Add the deprotected Benzyl-PEG5-NH2 linker to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Step 3: Functionalization of the Benzyl Ether

The benzyl ether terminus of the linker is typically converted to a more reactive functional group for coupling to the E3 ligase ligand. A common strategy is debenzylation to reveal a primary alcohol, followed by activation.

Methodology:

-

Debenzylation: Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Stir until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and concentrate the filtrate.

-

Activation (e.g., Mesylation): Dissolve the resulting alcohol in DCM and cool to 0°C. Add a base (e.g., triethylamine (B128534) or DIPEA) followed by methanesulfonyl chloride. Stir at 0°C and then allow to warm to room temperature. After completion, perform an aqueous workup and purify the mesylated intermediate.

Step 4: Coupling to the E3 Ligase Ligand

The final step is the coupling of the activated linker-target ligand conjugate to the E3 ligase ligand.

Methodology:

-

Dissolve the E3 ligase ligand (with a nucleophilic amine) and the mesylated intermediate from Step 3 in a suitable solvent like DMF.

-

Add a base such as potassium carbonate or DIPEA.

-

Heat the reaction mixture (e.g., 60-80°C) and stir for several hours to overnight.

-

Monitor the formation of the final PROTAC product by LC-MS.

-

After completion, perform an appropriate workup and purify the final PROTAC molecule by preparative HPLC.

This guide provides a framework for the safe handling and use of this compound in a research and development setting. Users should always consult available safety data for related compounds and perform a thorough risk assessment before commencing any experimental work.

References

Commercial Availability and Technical Guide for Benzyl-PEG5-NHBoc in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-NHBoc, a heterobifunctional molecule featuring a benzyl (B1604629) ether, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, is a crucial building block in modern chemical biology and drug discovery. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The PEG linker provides desirable physicochemical properties such as increased solubility and optimized spatial orientation, while the terminal functional groups allow for covalent attachment to ligands for a target protein and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, representative experimental protocol for its synthesis and characterization, and a visualization of its role in the broader context of the ubiquitin-proteasome pathway.

Commercial Availability

This compound is readily available for research purposes from various chemical suppliers. The table below summarizes the offerings from several prominent vendors. Please note that catalog numbers, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedchemExpress | This compound | HY-138378 | >98% | In Stock |

| BOC Sciences | This compound | Custom Synthesis | Inquire | Custom Order |

| Ambeed | This compound | A331878 | >95% | In Stock |

| BroadPharm | Related PEG Linkers | Inquire | >95% | Inquire |

| Biopharma PEG | Related PEG Linkers | Inquire | >95% | Inquire |

Experimental Protocols

While specific, detailed synthesis protocols for this compound are not always publicly disclosed by commercial suppliers, a plausible and representative multi-step synthesis can be devised based on established organic chemistry principles. The following protocol is a hypothetical but technically sound guide for its preparation in a laboratory setting.

Synthesis of this compound: A Representative Protocol

The synthesis can be envisioned in two main stages: 1) Benzylation of a commercially available PEG diol, followed by functional group manipulations to introduce the Boc-protected amine. A more direct approach, and the one detailed below, involves the benzylation of a pre-functionalized PEG linker.

Step 1: Benzylation of Boc-NH-PEG5-OH

This step utilizes the Williamson ether synthesis to introduce the benzyl group.

-

Materials:

-

Boc-NH-PEG5-OH (1 equivalent)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

-

Benzyl bromide (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-NH-PEG5-OH dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 1:1 Hexane (B92381):Ethyl Acetate).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Purification of this compound

The crude product is purified by flash column chromatography.

-

Materials:

-

Hexane

-

Ethyl acetate

-

Procedure:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., starting with 9:1 Hexane:Ethyl Acetate).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

-

Characterization Data (Representative)

The following are expected analytical data for the successful synthesis of this compound.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.38-7.28 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂), 4.54 (s, 2H, O-CH₂-Ar), 3.70-3.55 (m, 20H, PEG -CH₂CH₂-), 3.35 (t, J=5.2 Hz, 2H, CH₂-NHBoc), 1.44 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.1, 138.5, 128.4, 127.7, 127.6, 79.1, 73.2, 70.6, 70.5, 70.3, 70.0, 40.4, 28.4. |

| HPLC (Reversed-Phase) | A single major peak with a retention time dependent on the specific column and gradient conditions (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA). |

| Mass Spectrometry (ESI+) | m/z calculated for C₂₄H₄₁NO₈Na [M+Na]⁺: 494.2724; Found: 494.2721. |

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC, where this compound would function as the linker.

The Ubiquitin-Proteasome System

This diagram provides a simplified overview of the ubiquitin-proteasome pathway, which is exploited by PROTAC technology.

Conclusion

This compound is a commercially accessible and indispensable tool for researchers engaged in the development of PROTACs and other advanced bioconjugates. Its well-defined structure, incorporating a versatile PEG linker, allows for the precise engineering of molecules with enhanced therapeutic potential. While specific synthesis protocols from commercial vendors are proprietary, the representative protocol provided in this guide, based on fundamental organic chemistry reactions, offers a reliable pathway for its laboratory-scale preparation. The accompanying diagrams visually articulate the synthetic workflow and the critical biological pathways in which this molecule plays a pivotal role, providing a comprehensive resource for scientists in the field of drug discovery and development.

Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the deprotection of the tert-butyloxycarbonyl (Boc) group from Benzyl-PEG5-NHBoc, a critical step in various bioconjugation and drug development workflows. This compound is a versatile linker molecule, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the terminal amine group becomes available for conjugation to a target protein ligand after deprotection.[1] This document outlines the underlying chemical principles, detailed experimental protocols, and relevant applications.

Chemical Principles of Boc Deprotection

The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions.[2] The deprotection of N-Boc protected amines is typically achieved through acid-catalyzed hydrolysis.[3]

The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves the following key steps:[4][5][6]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]

-

Carbocation Formation: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid intermediate.[5]

-

Decarboxylation: The carbamic acid readily decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5][6]

This reaction is typically fast and proceeds at room temperature.[3] The formation of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, drives the reaction to completion.[4][5] Care should be taken to perform the reaction in an open or well-ventilated system to allow these gases to escape.[5]

Experimental Protocols

Several acidic reagents can be employed for the deprotection of Boc-protected amines. The choice of reagent and reaction conditions may depend on the sensitivity of the substrate to acidic conditions.

Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and efficient method for Boc deprotection.[6][7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add an excess of trifluoroacetic acid (TFA). A common ratio is 20-50% TFA in DCM (v/v).[3]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[3]

-

Upon completion, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) or DCM.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution may cause pressure buildup.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected Benzyl-PEG5-amine.

Deprotection using Hydrochloric Acid (HCl)

Hydrochloric acid in an organic solvent is another effective reagent for Boc deprotection.[3][8]

Materials:

-

This compound

-

Dioxane or Methanol (B129727)

-

4M HCl in Dioxane or concentrated HCl

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a minimal amount of dioxane or methanol.

-

Add a solution of 4M HCl in dioxane in excess. Alternatively, a solution of HCl in methanol can be used.[8]

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product hydrochloride salt may precipitate. If so, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure.

-

The resulting hydrochloride salt can be used directly in subsequent steps or neutralized by dissolving in a suitable solvent and washing with a mild base as described in the TFA protocol.

Quantitative Data

| Reagent | Typical Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | Highly effective and common. Excess reagent is volatile and easily removed. |

| Hydrochloric Acid (HCl) | 4 M | Dioxane or Methanol | Room Temperature | 1 - 4 hours | Product is often isolated as the hydrochloride salt. |

| p-Toluenesulfonic Acid (p-TsOH) | 2 equivalents | Toluene | Room Temperature | Several hours | Milder acid, may require longer reaction times.[12] |

Visualization of Workflows and Pathways

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the deprotection of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration | PDF | Acid | Acid Dissociation Constant [scribd.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Application Notes and Protocols for the Step-by-Step Synthesis of a PROTAC Using Benzyl-PEG5-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the versatile linker, Benzyl-PEG5-NHBoc. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The modular design of PROTACs, which includes a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[4][5] The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) chain to improve solubility and pharmacokinetic properties, a Boc-protected amine for sequential coupling, and a benzyl (B1604629) group which can be functionalized for conjugation.[2][6][7]

General Principles of PROTAC Synthesis

The synthesis of a PROTAC is a modular process that involves the sequential coupling of three key components: the POI ligand (warhead), the E3 ligase ligand (anchor), and the bifunctional linker.[1][8] Common synthetic strategies employed include amide bond formation and click chemistry.[1][9] The length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][8]

Experimental Protocols

This section details a representative multi-step synthesis of a PROTAC, starting with the conjugation of the POI ligand to the this compound linker, followed by deprotection and subsequent coupling with the E3 ligase ligand.

Step 1: Coupling of the POI Ligand to this compound

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized POI ligand and the amine group of a modified this compound linker. For this example, we will assume the benzyl group has been converted to an amine.

Materials and Reagents:

-

POI Ligand with a carboxylic acid functional group (1.0 eq)

-

This compound (amine-functionalized) (1.1 eq)

-

HATU (1,1-Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

Procedure:

-

Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the amine-functionalized this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[10]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the POI-Linker-NHBoc intermediate.[1]

Step 2: Boc Deprotection of the POI-Linker Intermediate

This step removes the Boc protecting group to reveal a primary amine for the subsequent coupling reaction.

Procedure:

-

Dissolve the POI-Linker-NHBoc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.[10]

-

Stir the reaction mixture at room temperature for 1-3 hours.[1]

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.[10]

Step 3: Coupling of the E3 Ligase Ligand to the POI-Linker Intermediate

This final step involves the formation of an amide bond between a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) and the deprotected amine of the POI-linker intermediate.[11]

Procedure:

-

To a solution of the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]

-

Add a solution of the deprotected POI-linker amine intermediate (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4 hours to overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[10]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to yield the pure product.[1]

Data Presentation: Characterization and Biological Evaluation